molecular formula C11H14FNO3S B8524491 4-(5-Fluoro-2-methylphenylsulfonyl)morpholine

4-(5-Fluoro-2-methylphenylsulfonyl)morpholine

Cat. No. B8524491
M. Wt: 259.30 g/mol
InChI Key: MPMPKFGNOOZXIA-UHFFFAOYSA-N
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Patent
US07897593B2

Procedure details

Following the procedure for Intermediate 1 using 5-fluoro-2-methylbenzenesulfonyl chloride (10.0 g, 48 mmol), triethylamine (13.9 mL, 100 mmol) and morpholine (8.37 g, 96 mmol) gave the title compound as white solid (10.07 g, 81% yield). 1H NMR (300 MHz, CDCl3) δ: 7.58 (1H, dd, J=8.6, 2.7 Hz), 7.27 (1H, dd, J=8.4, 5.1 Hz), 7.15 (1H, td, J=8.1, 2.8 Hz), 3.72-3.68 (4H, m), 3.16-3.13 (4H, m), 2.57 (3H, s). LCMS (M+H) calcd for C11H15FNO3S: 260.07; found: 260.15.
[Compound]
Name
Intermediate 1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
13.9 mL
Type
reactant
Reaction Step Three
Quantity
8.37 g
Type
reactant
Reaction Step Four
Yield
81%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[CH:4][C:5]([CH3:12])=[C:6]([S:8](Cl)(=[O:10])=[O:9])[CH:7]=1.C(N(CC)CC)C.[NH:20]1[CH2:25][CH2:24][O:23][CH2:22][CH2:21]1>>[F:1][C:2]1[CH:3]=[CH:4][C:5]([CH3:12])=[C:6]([S:8]([N:20]2[CH2:25][CH2:24][O:23][CH2:22][CH2:21]2)(=[O:10])=[O:9])[CH:7]=1

Inputs

Step One
Name
Intermediate 1
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
FC=1C=CC(=C(C1)S(=O)(=O)Cl)C
Step Three
Name
Quantity
13.9 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
8.37 g
Type
reactant
Smiles
N1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC=1C=CC(=C(C1)S(=O)(=O)N1CCOCC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 10.07 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 80.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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